Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
The synthesis of Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent . Additionally, it has applications in agriculture as a herbicide and in medicinal chemistry as a cardiovascular vasodilator, anti-inflammatory, analgesic, and anticancer agent . The compound’s versatility makes it a valuable tool in various fields of research .
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2 . These interactions result in the modulation of biological pathways, leading to its diverse biological activities .
Comparison with Similar Compounds
Ethyl 2,5-dimethyl-7-(3-pyridyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]quinoxaline . These compounds share some structural similarities but differ in their specific biological activities and applications .
Properties
Molecular Formula |
C15H17N5O2 |
---|---|
Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H17N5O2/c1-4-22-14(21)12-9(2)17-15-18-10(3)19-20(15)13(12)11-6-5-7-16-8-11/h5-8,13H,4H2,1-3H3,(H,17,18,19) |
InChI Key |
KAZYKPMEBPRWJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CN=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.